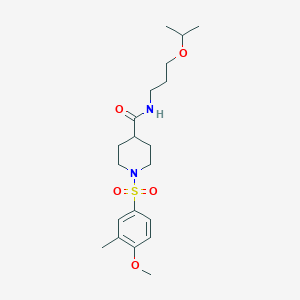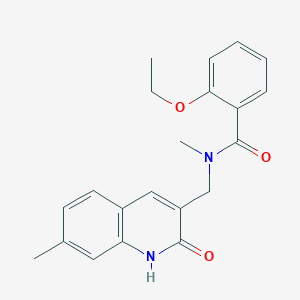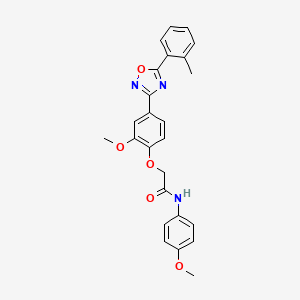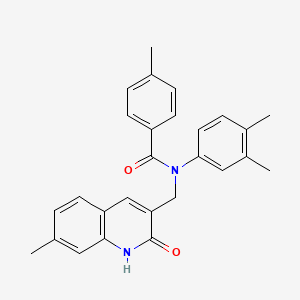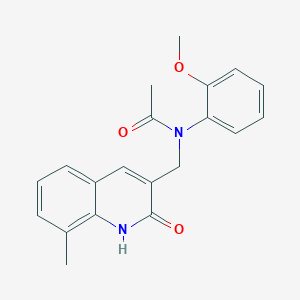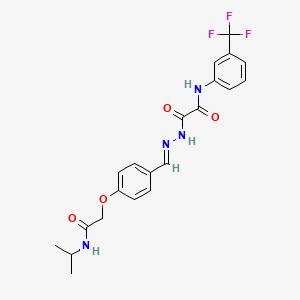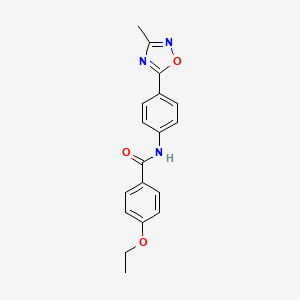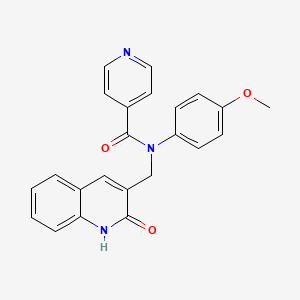
N-(4-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as MPSPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields of research. MPSPA is a small molecule inhibitor that has been shown to have promising results in the inhibition of certain enzymes and proteins that play a crucial role in the development of various diseases. In
作用机制
MPSPA works by inhibiting the activity of certain enzymes and proteins that play a crucial role in the development of various diseases. The exact mechanism of action of MPSPA is not fully understood, but it is believed to work by binding to the active site of the target protein or enzyme, thereby preventing its activity. MPSPA has been shown to inhibit the activity of various proteins and enzymes, including beta-secretase, p38 MAPK, and mTOR, among others.
Biochemical and Physiological Effects
MPSPA has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme that it inhibits. In cancer cells, MPSPA has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain proteins that are involved in the cell cycle. In Alzheimer's disease, MPSPA has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase. MPSPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using MPSPA in lab experiments is its specificity for certain proteins and enzymes. MPSPA has been shown to inhibit the activity of specific proteins and enzymes, making it a useful tool for studying their function in various biological processes. However, one of the limitations of using MPSPA in lab experiments is its potential toxicity. MPSPA has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MPSPA. One area of research is the development of more potent and selective inhibitors of specific proteins and enzymes. Another area of research is the development of MPSPA-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, more research is needed to fully understand the mechanism of action of MPSPA and its potential side effects.
合成方法
The synthesis of MPSPA involves a series of chemical reactions that are carried out in a laboratory setting. The general method involves the reaction of 4-methoxyphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base to form the desired product. The reaction is then followed by the acetylation of the amine group with acetic anhydride to form the final product, MPSPA.
科学研究应用
MPSPA has been shown to have promising results in the inhibition of various enzymes and proteins that play a crucial role in the development of various diseases. Some of the diseases that MPSPA has been studied for include cancer, Alzheimer's disease, and inflammation. MPSPA has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In Alzheimer's disease, MPSPA has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. MPSPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-6-4-15(5-7-16)20-19(22)14-26-17-8-10-18(11-9-17)27(23,24)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRAGATZKQCLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

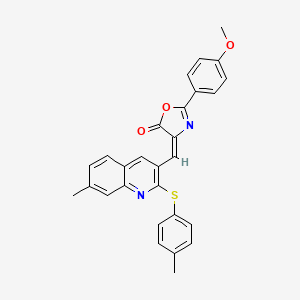
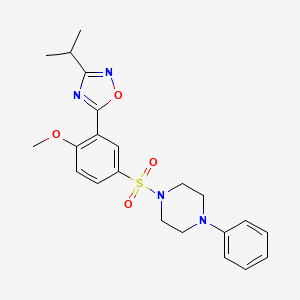
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
